molecular formula C9H12OS B2399328 2-(2-Methoxyphenyl)ethanethiol CAS No. 1268133-82-9

2-(2-Methoxyphenyl)ethanethiol

Cat. No.: B2399328
CAS No.: 1268133-82-9
M. Wt: 168.25
InChI Key: QYOITCNQVNCFTQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-methoxyphenyl)ethyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions to yield the desired thiol compound.

Industrial Production Methods: Industrial production of this compound may involve the use of thiourea as a nucleophile in the presence of an alkyl halide. The intermediate alkyl isothiourea salt formed is then hydrolyzed with an aqueous base to produce the thiol. This method is advantageous due to its higher yield and reduced side reactions compared to direct nucleophilic substitution .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, treatment with bromine or iodine results in the formation of 2-(2-methoxyphenyl)ethyl disulfide.

    Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as zinc and acid.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Bromine (Br₂), Iodine (I₂)

    Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)

    Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea

Major Products:

    Disulfides: 2-(2-Methoxyphenyl)ethyl disulfide

    Substituted Thiols: Depending on the nucleophile used, various substituted thiols can be formed.

Scientific Research Applications

2-(2-Methoxyphenyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethanethiol primarily involves its thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of proteins. The compound can also act as a nucleophile, participating in various substitution reactions. Its interaction with biological molecules often involves the formation or breaking of disulfide bonds, influencing protein function and stability .

Comparison with Similar Compounds

    Methanethiol (CH₃SH): A simple thiol with a similar sulfurous odor.

    Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.

    2-Methoxyethanethiol: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: 2-(2-Methoxyphenyl)ethanethiol is unique due to the presence of both a methoxy group and a thiol group on the phenyl ring. This combination allows for specific interactions in chemical and biological systems that are not possible with simpler thiols. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOITCNQVNCFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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